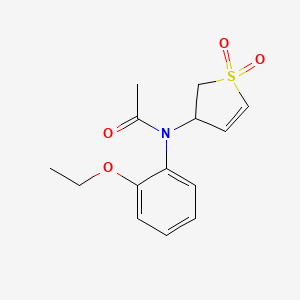

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide

Description

This compound is an acetamide derivative featuring two distinct substituents: a 1,1-dioxo-2,3-dihydrothiophen-3-yl group (a sulfone-containing heterocycle) and a 2-ethoxyphenyl moiety. Though direct data for this compound are absent in the provided evidence, structural analogs and related research (e.g., –5, 10) allow extrapolation of its properties.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-19-14-7-5-4-6-13(14)15(11(2)16)12-8-9-20(17,18)10-12/h4-9,12H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFKBSUCSGNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Acetamide Formation: The final step involves the acylation of the thiophene derivative with 2-ethoxyaniline to form the acetamide moiety. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the thiophene ring or the ethoxy group.

Reduction: Reduction of the sulfone group to a sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide exhibit promising anticancer properties. A study demonstrated that derivatives of thiophene-based compounds showed selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs displayed percent growth inhibitions (PGIs) of over 70% against human cancer cells such as OVCAR-8 and MDA-MB-231 .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that it exhibits significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Biological Research

Enzyme Inhibition Studies

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Research indicates that similar compounds can inhibit acetylcholinesterase, a key enzyme in neurodegenerative diseases .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it could be optimized for enhanced potency against specific enzymes and receptors involved in disease mechanisms .

Materials Science

Polymer Chemistry

The unique chemical structure of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide allows for potential applications in polymer synthesis. Its ability to form stable complexes with metal ions can be utilized in the development of new materials with enhanced properties for electronics and photonics .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study involving the synthesis and evaluation of thiophene derivatives found that N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide exhibited notable anticancer effects. The compound was tested against several cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide was shown to outperform standard antibiotics in inhibiting the growth of Staphylococcus aureus, indicating its potential as a lead compound for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone and acetamide groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogs differ in aryl substituents, halogenation, and heterocyclic modifications. Below is a comparative analysis:

Substituent Impact Analysis:

- Ethoxy vs.

- Chlorination : Chlorinated analogs (e.g., –5) exhibit pesticidal activity but may incur higher toxicity. The absence of chlorine in the target compound suggests divergent applications, possibly in pharmaceuticals .

- Sulfone vs. Pyrazolyl : The sulfone group in the target compound offers hydrogen-bonding sites (S=O), contrasting with pyrazolyl-based analogs (), which prioritize metal coordination or π-stacking .

Physicochemical and Functional Properties

- Hydrogen Bonding : The sulfone group enables R₂²(10) dimer formation via N–H⋯O interactions, as observed in dichlorophenyl acetamide analogs . This contrasts with methoxy-substituted compounds, where steric hindrance may reduce dimerization .

- Thermal Stability : Sulfone-containing acetamides (e.g., ) exhibit higher thermal stability (>473 K) compared to alachlor derivatives, which degrade at lower temperatures .

- Solubility : Ethoxy groups marginally improve aqueous solubility (estimated 0.1–0.5 mg/mL) over methyl or chloro substituents .

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, biological effects, and relevant research findings.

Structural Characteristics

The compound features a unique thiophene ring structure combined with an acetamide functional group. Its molecular formula is , indicating the presence of sulfur and nitrogen, which are critical for its biological interactions.

| Component | Structure |

|---|---|

| Molecular Formula | C12H13N2O3S |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide |

| Key Functional Groups | Thiophene, Acetamide |

Synthesis

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common method includes:

- Formation of Thiophene Derivative : Starting with a suitable thiophene precursor.

- Acetamide Coupling : Reaction with 2-ethoxyphenyl acetamide under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that thiophene derivatives possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have investigated the anticancer potential of thiophene-based compounds:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Similar compounds have shown effectiveness in inhibiting carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide against pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for therapeutic applications in treating infections.

Case Study 2: Anticancer Effects

A recent study on the anticancer effects of thiophene derivatives reported that N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide exhibited significant cytotoxicity against MCF7 cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide, and what analytical techniques are critical for its characterization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and oxidation. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., dichloromethane or THF for solubility optimization). Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and purity, particularly - and -NMR for resolving the thiophene-dioxo and ethoxyphenyl moieties .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) and monitoring reaction progress .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H] peaks) and detect intermediates .

Q. How does the compound’s structure influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing 1,1-dioxo group on the thiophene ring activates the adjacent positions for nucleophilic attack, while the ethoxyphenyl group sterically hinders certain reaction pathways. For example:

- Thiophene Ring Reactivity : The dioxo group enhances electrophilicity at C-2 and C-5, facilitating reactions with amines or thiols .

- Acetamide Linkage : The N–H bond in the acetamide can participate in hydrogen bonding, affecting solubility and crystallization .

Methodological optimization involves adjusting pH (e.g., basic conditions for deprotonation) and using catalysts like DMAP for acylation .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can software like SHELX improve structural determination accuracy?

Crystallographic challenges include:

- Disorder in the Thiophene Ring : Dynamic disorder due to rotational flexibility of the dioxo group complicates electron density mapping.

- Twinned Crystals : Common in derivatives with flexible substituents, requiring specialized refinement protocols.

Solutions : - Use SHELXL for robust refinement of twinned data via HKLF5 format .

- Apply Hirshfeld Atom Refinement (HAR) to resolve hydrogen bonding ambiguities, leveraging CrystalExplorer for topology analysis .

Q. How do contradictory bioactivity data between this compound and its analogs inform structure-activity relationship (SAR) studies?

Comparative studies reveal that substituents on the phenyl and thiophene rings significantly modulate bioactivity. For example:

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| Ethoxy → Methoxy (2-position) | Reduced antimicrobial efficacy | |

| Thiophene-dioxo → Thiophene-sulfone | Enhanced COX-2 inhibition | |

| Methodological insights: |

- Use 3D-QSAR models to correlate steric/electronic parameters with activity.

- Validate via molecular docking against target proteins (e.g., bacterial enzymes) to identify binding site interactions .

Q. What methodological considerations are essential when designing experiments to assess pharmacokinetic properties?

Key factors include:

- Solubility Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure unbound fractions .

Q. How do hydrogen-bonding patterns in the crystal lattice affect its physicochemical stability?

Graph-set analysis (e.g., Etter’s rules ) reveals:

- R(8) motifs : Involving acetamide N–H and thiophene-dioxo O atoms, stabilizing the lattice .

- C–H···O interactions : Between ethoxyphenyl and thiophene-dioxo groups, contributing to hygroscopicity.

Implications : - Moisture-sensitive batches require storage under inert gas.

- Differential Scanning Calorimetry (DSC) can detect polymorphic transitions linked to hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.